4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling of the Rings: The thiophene and thiadiazole rings are then coupled together using a suitable coupling reagent.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the coupled product with 4-methylbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting the cell membrane or inhibiting key enzymes. If it is used as an anticancer agent, it may work by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic agent.
Dorzolamide: Contains a thiadiazole ring and is used as an antiglaucoma agent.
Uniqueness
4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the combination of its thiophene, thiadiazole, and benzamide moieties. This unique structure may confer unique biological activities and properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H13N3OS2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C15H13N3OS2/c1-9-3-6-11(7-4-9)14(19)17-15-16-13(18-21-15)12-8-5-10(2)20-12/h3-8H,1-2H3,(H,16,17,18,19) |
InChI Key |
AHSIBFFAXPWKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.